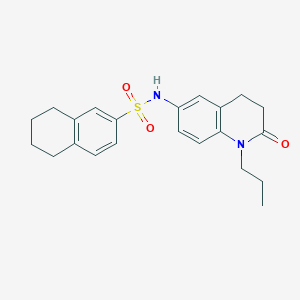
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine, also known as MRS1754, is a potent and selective antagonist of the adenosine A2B receptor. It has been widely used in scientific research to investigate the role of A2B receptor signaling in various physiological and pathological processes.
Wirkmechanismus
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine is a selective antagonist of the adenosine A2B receptor, which belongs to the G protein-coupled receptor family. The A2B receptor is widely expressed in various tissues and plays an important role in regulating physiological and pathological processes. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine binds to the A2B receptor with high affinity and blocks the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of A2B receptor signaling, which can have various downstream effects depending on the tissue and cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine depend on the tissue and cell type being studied. In general, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit A2B receptor signaling, which can have various effects on cell proliferation, inflammation, angiogenesis, and wound healing. For example, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit the proliferation of cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and promote wound healing in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine in lab experiments is its high selectivity and potency for the A2B receptor. This allows researchers to study the specific role of A2B receptor signaling without interference from other adenosine receptors. However, one limitation of using N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine is its relatively high cost compared to other adenosine receptor antagonists. In addition, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has a relatively short half-life in vivo, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine. One area of interest is the role of A2B receptor signaling in cancer metastasis and angiogenesis. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models, but its effect on cancer metastasis and angiogenesis is not well understood. Another area of interest is the use of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine as a therapeutic agent for inflammatory diseases and wound healing. Finally, there is a need for more studies to investigate the pharmacokinetics and pharmacodynamics of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine in vivo, which can help optimize its use in future experiments.
Synthesemethoden
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the coupling of 9-methylpurin-6-amine with 2-methoxy-2-phenylbutyl bromide followed by the introduction of a carboxylic acid group using a Grignard reaction. The final step involves the conversion of the carboxylic acid to the corresponding amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling reagents.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been used extensively in scientific research to investigate the role of the adenosine A2B receptor in various physiological and pathological processes. Some of the research areas where N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been used include inflammation, cancer, cardiovascular diseases, and diabetes. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has also been used to study the effect of A2B receptor signaling on the immune system, angiogenesis, and wound healing.
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-4-17(23-3,13-8-6-5-7-9-13)10-18-15-14-16(20-11-19-15)22(2)12-21-14/h5-9,11-12H,4,10H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYUJAEIBNWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2767917.png)
![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)
![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)


![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)


![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)
![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)


![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)
